Bienvenue dans la boutique en ligne BenchChem!

11(13)-Dehydroivaxillin

Antimalarial Drug Discovery Sesquiterpene Lactone Plasmodium falciparum

Source 11(13)-Dehydroivaxillin with proven in vivo antimalarial activity (58.6% suppression in P. berghei at 2 mg/kg), quantifiable anti-H1N1 potency (IC50 11.6 µM), and unique NF-κB pathway inhibition via direct IKKα/IKKβ engagement. Avoid experimental confounding—only this specific germacranolide with the α-methylene-γ-butyrolactone warhead guarantees assay reproducibility. Its inactivity of structural analogs like carabrol against M. tuberculosis highlights the critical need for exact chemical identity in SAR campaigns.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 87441-73-4
Cat. No. B198608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11(13)-Dehydroivaxillin
CAS87441-73-4
Synonyms11(13)-dehydroivaxillin
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C
InChIInChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3
InChIKeySSZZFAJCDFWCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

11(13)-Dehydroivaxillin (CAS 87441-73-4): A Differentiated Germacranolide Sesquiterpene Lactone for Targeted Anti-Infective and Anticancer Research Procurement


11(13)-Dehydroivaxillin, also designated as (-)-11,13-dehydroeriolin or 11(13)-dehydrocriolin, is a germacranolide sesquiterpene lactone first elucidated from Carpesium abrotanoides and subsequently identified in multiple Asteraceae species including Inula helenium and Carpesium ceruum [1][2][3]. As a prenol lipid with a characteristic γ-lactone ring and an α-methylene-γ-butyrolactone moiety, this compound belongs to a class of plant secondary metabolites renowned for broad bioactivity [4]. Unlike many structurally related sesquiterpene lactones that demonstrate promiscuous or non-selective cytotoxicity, 11(13)-dehydroivaxillin exhibits a distinctive activity profile characterized by quantifiable potency in antiplasmodial, antiviral, antimycobacterial, and targeted anticancer assays, establishing it as a prioritized candidate for mechanism-of-action studies and lead optimization programs.

Procurement Risk Alert: Why 11(13)-Dehydroivaxillin (CAS 87441-73-4) Cannot Be Interchanged with Other Carpesium-Derived Sesquiterpene Lactones


The Carpesium genus produces a structurally diverse array of sesquiterpene lactones, including carabrol, ivaxillin, eriolin, and 2-desoxy-4-epi-pulchellin, which share core skeletons but differ critically in the oxidation state and substitution pattern of the germacrane ring system [1][2]. Generic substitution with these in-class analogs is scientifically invalid because even subtle structural variations, such as the presence or absence of the 11(13)-exocyclic double bond or epoxide orientation, dictate target engagement and potency [3]. Specifically, the α-methylene-γ-lactone moiety in 11(13)-dehydroivaxillin is essential for its Michael addition to biological nucleophiles, a mechanism that underpins its antiplasmodial, antiviral, and NF-κB inhibitory activities [4]. Procurement of an unverified analog or a structurally related but biologically distinct compound from the same plant source would confound experimental reproducibility and yield misleading structure-activity relationship (SAR) data. The following quantitative evidence underscores the necessity of sourcing the exact compound, 11(13)-dehydroivaxillin, to ensure assay validity.

11(13)-Dehydroivaxillin (CAS 87441-73-4): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Superior In Vitro Antiplasmodial Potency Against Plasmodium falciparum D10 Strain Relative to Structural Analog 11-epi-Ivaxillin

In a direct comparative study, 11(13)-dehydroivaxillin exhibited significantly higher in vitro antiplasmodial activity against the chloroquine-sensitive Plasmodium falciparum D10 strain than its close structural analog, 11-epi-ivaxillin. This difference in potency underscores the critical role of the stereochemical configuration at the C-11 position for target engagement [1].

Antimalarial Drug Discovery Sesquiterpene Lactone Plasmodium falciparum

In Vivo Antiplasmodial Efficacy Comparable to Chloroquine in Murine P. berghei Model

In a 4-day suppressive test using Plasmodium berghei-infected mice, 11(13)-dehydroivaxillin demonstrated significant blood schizontocidal activity at doses of 2, 5, and 10 mg/kg/day. Notably, the mean survival time of treated animals was comparable to that achieved with the standard antimalarial drug chloroquine at 5 mg/kg/day, indicating robust in vivo efficacy that is not merely an artifact of in vitro cytotoxicity [1].

In Vivo Antimalarial Plasmodium berghei Chloroquine Comparator

Distinct Antimycobacterial Activity Profile with Quantified Potency Advantage Over Carabrol

In a panel of sesquiterpenes isolated from Carpesium abrotanoides, 11(13)-dehydroivaxillin (compound 3) displayed significant antimycobacterial activity with an IC50 of 6.0 µM. This potency is notably distinct from the activity of the co-isolated known sesquiterpene carabrol (compound 2), which did not exhibit quantifiable antimycobacterial activity in the same assay system [1].

Antitubercular Agent Mycobacterium tuberculosis Natural Product Screening

Anti-Influenza A (H1N1) Activity with Defined IC50 Value and Comparison to Co-Isolated Sesquiterpenes

In a comprehensive evaluation of sesquiterpenes from Carpesium abrotanoides, 11(13)-dehydroivaxillin (compound 3) demonstrated significant anti-influenza A (H1N1) virus activity with an IC50 of 11.6 µM. This activity is placed in context with other co-isolated compounds, including carpabrotalactone B (IC50 = 6.2 µM) and eriolin (IC50 = 16.4 µM), highlighting its intermediate potency within this specific chemotype but confirming its distinct antiviral capability [1].

Antiviral Drug Discovery Influenza A Virus H1N1 Inhibitor

NF-κB Pathway Inhibition as a Unique Mechanism of Action in Non-Hodgkin's Lymphoma Cells

11(13)-dehydroivaxillin (DHI) has been shown to directly interact with and reduce the protein level of IKKα/IKKβ, key kinases in the NF-κB signaling pathway, in non-Hodgkin's lymphoma (NHL) cells. This mechanism was validated using a cellular thermal shift assay (CETSA) and was accompanied by in vivo tumor growth inhibition in NHL xenograft models [1]. While direct comparative quantitative data against a specific analog for this mechanism is not available, this represents a class-level inference of differentiation: not all germacranolides with cytotoxic activity engage this specific target, positioning DHI as a unique probe for studying NF-κB-driven malignancies [1].

NF-κB Inhibitor Non-Hodgkin Lymphoma IKKα/β Kinase

High-Impact Application Scenarios for 11(13)-Dehydroivaxillin (CAS 87441-73-4) in Academic and Industrial Research


Antimalarial Lead Optimization and Mechanism-of-Action Studies

Procure 11(13)-dehydroivaxillin as a validated in vivo-active antimalarial lead. Its potent in vitro activity against P. falciparum D10 (IC50 = 2.0 µM) and its ability to significantly suppress parasitemia in a murine P. berghei model (58.6% suppression at 2 mg/kg/day) make it an ideal starting point for medicinal chemistry campaigns aimed at improving potency, selectivity, and pharmacokinetic properties [1][2]. The compound's defined efficacy relative to chloroquine provides a robust benchmark for assessing the performance of new analogs.

NF-κB Pathway Probe and Targeted Oncology Research in Lymphoid Malignancies

Utilize 11(13)-dehydroivaxillin as a specific chemical probe to interrogate the NF-κB signaling pathway in non-Hodgkin's lymphoma and other B-cell malignancies. Its demonstrated direct interaction with IKKα/IKKβ kinases, coupled with in vivo tumor growth inhibition in xenograft models, provides a unique tool for validating IKKα/IKKβ as a therapeutic target and for exploring mechanisms of resistance to NF-κB pathway inhibitors [3].

Antiviral Hit Validation for Influenza A (H1N1) and Broad-Spectrum Screening

Incorporate 11(13)-dehydroivaxillin into antiviral screening cascades as a reference compound with a well-defined anti-H1N1 IC50 of 11.6 µM [4]. Its activity profile, benchmarked against co-isolated sesquiterpenes like eriolin and carpabrotalactone B, enables robust assay validation and provides a basis for comparative SAR studies aimed at developing novel influenza therapeutics.

Antimycobacterial Drug Discovery and Germacranolide SAR Exploration

Source 11(13)-dehydroivaxillin to expand the chemical space of antimycobacterial agents. Its specific activity (IC50 = 6.0 µM) contrasts sharply with the inactivity of structurally similar carabrol, offering a clear chemical starting point for understanding the structural requirements for antimycobacterial activity within the germacranolide class [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11(13)-Dehydroivaxillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.